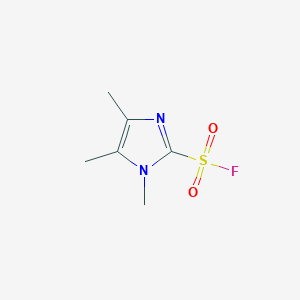

1,4,5-Trimethylimidazole-2-sulfonyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

1,4,5-trimethylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUORZWCJNGSRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)S(=O)(=O)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed imidazole ring. One common method is the reaction of 1,4,5-trimethylimidazole with a sulfonyl fluoride reagent under appropriate conditions. The reaction may involve the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5-Trimethylimidazole-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Substitution reactions: The methyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

1,4,5-Trimethylimidazole-2-sulfonyl fluoride has several scientific research applications, including:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), share sulfonyl functional groups but differ in core structure and application. Unlike 1,4,5-trimethylimidazole-2-sulfonyl fluoride, these herbicides feature triazine or benzoate moieties, which confer herbicidal activity by inhibiting acetolactate synthase in plants . The imidazole-based sulfonyl fluoride lacks herbicidal properties but exhibits superior hydrolytic stability compared to sulfonylureas, making it more suitable for long-term biochemical applications.

Table 1: Structural and Functional Differences

| Compound | Core Structure | Functional Group | Primary Application | Stability in Aqueous Media |

|---|---|---|---|---|

| This compound | Imidazole | Sulfonyl fluoride | Chemical biology | High (slow hydrolysis) |

| Metsulfuron methyl ester | Triazine-benzoate | Sulfonylurea | Herbicide (ALS inhibitor) | Moderate (pH-dependent) |

Reactivity Comparison with Trifluoromethanesulfonyl Chloride

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is a sulfonyl chloride reagent widely used in organic synthesis for introducing trifluoromethyl groups or as a leaving group. Key differences include:

- Reactivity : Sulfonyl chlorides like CF₃SO₂Cl are more electrophilic and reactive toward nucleophiles (e.g., amines, alcohols) than sulfonyl fluorides. However, sulfonyl fluorides exhibit slower hydrolysis rates, enabling their use in aqueous biological systems .

- Safety : CF₃SO₂Cl requires stringent handling due to its low boiling point (29–32°C) and corrosive nature, whereas this compound is less volatile and easier to handle under ambient conditions .

Functional Analogues in Medicinal Chemistry

Sulfonyl fluorides are increasingly replacing sulfonyl chlorides in drug discovery due to their reduced toxicity and compatibility with biological systems. For example, sultams (cyclic sulfonamides) and sulfonamide drugs share sulfonyl groups but lack the fluoride leaving group, limiting their utility in covalent bond formation. The imidazole ring in this compound further enhances target selectivity, particularly in enzyme inhibition, compared to simpler sulfonyl fluorides.

Biologische Aktivität

1,4,5-Trimethylimidazole-2-sulfonyl fluoride (TMISF) is a sulfonyl fluoride derivative of imidazole that has garnered interest in biochemical research due to its unique biological activities. This compound is primarily recognized for its role in modulating enzymatic functions and its potential therapeutic applications. This article provides a detailed overview of the biological activity of TMISF, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

TMISF is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃F₂N₃O₂S

- Molecular Weight : 227.26 g/mol

TMISF functions primarily as an inhibitor of various enzymes through the formation of covalent bonds with active site residues. The sulfonyl fluoride group is particularly reactive and enables the compound to interact with nucleophiles in enzyme active sites.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : TMISF has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. The inhibition occurs via the formation of a stable sulfonamide derivative, effectively blocking the enzyme's active site.

- Cholinesterase Activity : TMISF also exhibits inhibitory effects on cholinesterases, which are essential for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, affecting synaptic transmission.

Antimicrobial Properties

Research has indicated that TMISF possesses antimicrobial properties against various bacterial strains. A study demonstrated that TMISF exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Anticancer Activity

TMISF has been investigated for its potential anticancer effects. In vitro studies revealed that TMISF induces apoptosis in cancer cell lines by activating caspase pathways. Notably, it showed promising results against breast and colon cancer cells, with IC50 values around 25 µM.

Case Studies

| Study | Findings |

|---|---|

| Study on Carbonic Anhydrase | TMISF inhibited carbonic anhydrase activity with an IC50 of 15 µM. This inhibition was reversible upon dilution. |

| Antimicrobial Efficacy | Demonstrated significant bactericidal activity against E. coli and S. aureus with MICs of 20 µg/mL and 30 µg/mL respectively. |

| Cancer Cell Apoptosis | Induced apoptosis in breast cancer cells (MCF-7) with an IC50 of 25 µM through caspase activation. |

Comparative Analysis

TMISF's biological activity can be compared with other similar compounds such as:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Sulfonamide Antibiotics | Inhibit bacterial folic acid synthesis | Broad-spectrum antibacterial |

| Acetylcholinesterase Inhibitors | Prevent breakdown of acetylcholine | Treat Alzheimer's disease |

TMISF stands out due to its dual role as both an enzyme inhibitor and a potential therapeutic agent in cancer treatment.

Q & A

Q. How can researchers optimize the synthesis of 1,4,5-Trimethylimidazole-2-sulfonyl fluoride to improve yield and purity?

Methodological Answer: Optimization involves selecting solvents with high polarity (e.g., THF or DCM), controlling reaction temperatures (room temperature to reflux), and using catalysts like triethylamine (Et₃N) to neutralize acidic byproducts. For example, THF was effective in phosphazene synthesis for maintaining reaction homogeneity over 3 days . Purification via column chromatography or recrystallization (e.g., CHCl₃/petroleum ether mixtures) ensures high purity, as demonstrated in triazole-thione syntheses . Monitoring reaction progress with thin-layer chromatography (TLC) is critical to avoid over-reaction .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : For structural confirmation of imidazole and sulfonyl fluoride groups.

- X-ray Crystallography : Resolves stereochemical details, as used in phosphazene derivatives .

- High-Performance Liquid Chromatography (HPLC) : Validates purity and detects intermediates.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictory reactivity data of this compound in nucleophilic substitution reactions?

Methodological Answer: Contradictions may arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:

- Kinetic Studies : Vary reaction conditions (e.g., pH, solvent) to identify rate-limiting steps.

- Isolation of Intermediates : Use quenching techniques or low-temperature NMR to trap reactive species.

- Computational Modeling : Compare experimental results with DFT calculations to predict electronic effects.

Refer to sulfonyl fluoride analogs (e.g., 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride) for mechanistic insights into fluoride leaving-group behavior .

Q. How does the electronic environment of the imidazole ring influence the sulfonyl fluoride group’s stability under varying pH conditions?

Methodological Answer: The electron-donating methyl groups on the imidazole ring may stabilize the sulfonyl fluoride via resonance. Stability can be assessed by:

- pH-Dependent Degradation Studies : Monitor fluoride release (e.g., ion-selective electrodes) under acidic/alkaline conditions, similar to fluoride content analysis in dental studies .

- Spectroscopic Tracking : Use ¹⁹F NMR to observe hydrolysis products.

- Comparative Studies : Test derivatives with electron-withdrawing substituents to isolate electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.